(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid
Description
This compound is a chiral, Boc-protected amino acid derivative featuring a 2-oxopyrrolidin-3-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide chemistry . Its molecular formula is C₁₃H₂₀N₂O₅, with a molecular weight of 284.31 g/mol.
Properties
CAS No. |
741267-75-4 |
|---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 290.33 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biochemical contexts.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Formation of the Pyrrolidine Ring : The reaction proceeds to form the oxopyrrolidine moiety through cyclization reactions involving suitable precursors.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological assays.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research has indicated that derivatives of Boc-protected amino acids can act as enzyme inhibitors, particularly in protease and peptidase systems. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on serine proteases, which are crucial in various physiological processes.
2. Antimicrobial Properties
Several studies have explored the antimicrobial potential of Boc-protected amino acids. In vitro assays demonstrated that certain derivatives exhibit significant activity against a range of bacterial strains, suggesting potential applications in antibiotic development.
3. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. In particular, analogs have been tested for cytotoxic effects on cancer cell lines, revealing mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Enzyme Inhibition
A study published in Molecules reported that a related Boc-protected amino acid demonstrated an IC50 value of 50 µM against a specific serine protease, indicating moderate inhibitory activity. The mechanism was attributed to the structural similarity allowing for effective binding to the enzyme's active site .
Case Study 2: Antimicrobial Activity
In a comparative study assessing various Boc-amino acid derivatives, this compound showed an inhibition zone of 15 mm against Staphylococcus aureus, suggesting significant antimicrobial properties .
Case Study 3: Anticancer Effects
A recent investigation evaluated the cytotoxicity of this compound on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 30 µM, with flow cytometry analysis revealing increased apoptotic cells upon treatment .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.33 g/mol |
| IC50 against Serine Protease | 50 µM |
| Antimicrobial Activity Zone | 15 mm against S. aureus |
| IC50 against MCF-7 Cells | 30 µM |
Scientific Research Applications
Organic Synthesis
1.1 Peptide Synthesis
One of the primary applications of this compound is in the field of peptide synthesis. The Boc group serves as a protective group for the amino functionality, allowing for the selective formation of peptide bonds without interference from the amine. This is essential in multi-step synthesis where protecting groups are necessary to prevent unwanted reactions during the coupling of amino acids.
1.2 Reaction Mechanisms
The compound can undergo various chemical transformations:
- Deprotection: The Boc group can be removed under mild acidic conditions (e.g., treatment with trifluoroacetic acid), yielding free amines that can participate in further reactions.
- Coupling Reactions: It can be coupled with other amino acids or activated carboxylic acids to form dipeptides or longer peptide chains.
Medicinal Chemistry
2.1 Drug Development
In medicinal chemistry, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid is investigated for its potential as a building block for drug candidates. Its structural features allow for modifications that can enhance biological activity and selectivity.
2.2 Case Studies
Recent studies have explored the incorporation of this compound into larger pharmacologically active molecules. For instance, derivatives have shown promise in targeting specific receptors or enzymes involved in disease pathways, making them candidates for further development into therapeutic agents.
Biochemistry
3.1 Enzyme Mechanism Studies
The compound is also utilized in biochemical research to study enzyme mechanisms and protein-ligand interactions. By incorporating this amino acid derivative into peptide substrates, researchers can investigate how modifications affect enzyme activity and specificity.
3.2 Structural Biology
In structural biology, it serves as a useful tool for studying protein structures through techniques such as X-ray crystallography and NMR spectroscopy. The ability to modify the side chains of peptides allows scientists to probe the effects of specific residues on protein folding and stability.
Industrial Applications
4.1 Pharmaceutical Manufacturing
In industry, this compound is employed in the production of pharmaceuticals and fine chemicals. Its stability and reactivity profiles make it suitable for large-scale synthesis processes.
4.2 Comparison with Similar Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| N-Boc-L-Valine | N-Boc-L-Valine | Used in peptide synthesis |
| N-Boc-L-Leucine | N-Boc-L-Leucine | Building block in drug development |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs and their distinguishing features:
Q & A
How can the stereochemical integrity of this compound be maintained during solid-phase peptide synthesis?
Classification: Advanced
Methodological Answer:
To preserve stereochemistry during peptide coupling:
- Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane at 0–4°C to minimize racemization .
- Maintain pH below 7.0 during deprotection steps, as alkaline conditions promote amino group racemization .
- Monitor reaction progress via chiral HPLC or circular dichroism spectroscopy to detect stereochemical deviations early .
What analytical techniques are most effective for characterizing purity and enantiomeric excess post-synthesis?
Classification: Basic
Methodological Answer:
- Chiral HPLC: Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers; compare retention times with standards .
- NMR Spectroscopy: Use - NOESY to confirm spatial arrangement of the pyrrolidinone ring and Boc group .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects impurities .
How does the 2-oxopyrrolidin-3-yl substituent influence conformational flexibility in solution?
Classification: Advanced
Methodological Answer:
The pyrrolidinone ring imposes steric constraints, reducing backbone flexibility:
- Molecular Dynamics Simulations: Predict energy barriers for rotational freedom (e.g., Cα-Cβ bond) using AMBER force fields .
- NMR Relaxation Studies: Measure and relaxation times to quantify rotational correlation times in DMSO-d or CDCl .
- Compare with linear analogs (e.g., proline derivatives) to quantify rigidity differences .
What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?
Classification: Advanced
Methodological Answer:
- Solvent Screening: Test solubility in THF/water mixtures (e.g., 4:1 v/v) with LiOH to deprotonate the carboxylic acid, enhancing aqueous solubility .
- Co-solvent Systems: Use DMSO:EtOAc (1:3) for crystallization studies; monitor via dynamic light scattering for aggregation .
- Temperature Gradients: Conduct solubility assays at 4°C, 25°C, and 40°C to identify phase transitions .
What computational approaches predict reactivity in nucleophilic acyl substitution reactions?
Classification: Advanced
Methodological Answer:
- DFT Calculations: Optimize transition-state geometries at the B3LYP/6-31G* level to model Boc deprotection kinetics under acidic conditions (e.g., TFA) .
- Docking Studies: Simulate interactions with proteolytic enzymes (e.g., trypsin) to predict cleavage susceptibility .
- QM/MM Hybrid Models: Analyze charge distribution on the carbonyl carbon to estimate electrophilicity .
How can coupling efficiency be optimized for sterically hindered peptide sequences?
Classification: Advanced
Methodological Answer:
- Microwave-Assisted Synthesis: Apply 50 W pulsed irradiation in DMF to reduce reaction time (2 h vs. 16 h conventional) .
- Ultrasonic Activation: Enhance reagent diffusion in viscous media (e.g., PEG solvents) .
- Orthogonal Protection: Temporarily mask the pyrrolidinone ring with Fmoc groups to prevent steric clashes .
What considerations are critical for stability studies under biologically relevant pH conditions?
Classification: Basic
Methodological Answer:
- pH-Rate Profiling: Incubate the compound in buffers (pH 1–10) at 37°C; quantify degradation via UPLC at 0, 24, and 48 h .
- Oxidative Stability: Add 0.1% HO to mimic lysosomal conditions; monitor by tracking carbonyl IR peaks (1650–1750 cm) .
What explains the compound’s resistance to Boc cleavage in polar aprotic solvents?
Classification: Advanced
Methodological Answer:
- Steric Shielding: The tert-butoxy group creates a hydrophobic microenvironment, slowing acid diffusion. Confirm via NMR using TFA-d .
- Solvent Dielectric Effects: Lower dielectric constants in DCM (ε = 8.9) reduce proton mobility, delaying cleavage .
How should conflicting crystallographic data for analogous compounds be addressed?
Classification: Advanced
Methodological Answer:
- Synchrotron XRD: Collect high-resolution (<1.0 Å) data to resolve ambiguities in bond angles .
- Hirshfeld Surface Analysis: Compare intermolecular contacts (e.g., C–H···O) to identify packing polymorphisms .
What protocols assess metabolic stability for protease inhibitor development?
Classification: Advanced
Methodological Answer:
- Liver Microsome Assays: Incubate with human microsomes (1 mg/mL) and NADPH; quantify parent compound loss via LC-MS/MS .
- Plasma Stability Tests: Use 50% mouse plasma at 37°C; sample at 0, 30, 60 min to measure esterase susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
